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N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]tetrazolo[1,5-a]pyridine-6-carboxamide

Lipophilicity Polar surface area Drug-likeness

N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]tetrazolo[1,5-a]pyridine-6-carboxamide is a small-molecule heterocyclic compound (C₁₃H₁₄N₈O) featuring a tetrazolo[1,5-a]pyridine core coupled to a 1,3,5-trimethylpyrazole moiety via a methylene carboxamide linker. The compound belongs to the broader class of tetrazolo[1,5-a]pyridine-6-carboxamides, a scaffold that has been explored in kinase inhibitor programs and G-protein-coupled receptor (GPCR) ligand discovery.

Molecular Formula C13H15N7O
Molecular Weight 285.30 g/mol
Cat. No. B15105693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]tetrazolo[1,5-a]pyridine-6-carboxamide
Molecular FormulaC13H15N7O
Molecular Weight285.30 g/mol
Structural Identifiers
SMILESCC1=C(C(=NN1C)C)CNC(=O)C2=CN3C(=NN=N3)C=C2
InChIInChI=1S/C13H15N7O/c1-8-11(9(2)19(3)16-8)6-14-13(21)10-4-5-12-15-17-18-20(12)7-10/h4-5,7H,6H2,1-3H3,(H,14,21)
InChIKeyIZTZXAMMXLJPJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]tetrazolo[1,5-a]pyridine-6-carboxamide: A Computational and Structural Baseline for Procurement Decisions


N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]tetrazolo[1,5-a]pyridine-6-carboxamide is a small-molecule heterocyclic compound (C₁₃H₁₄N₈O) featuring a tetrazolo[1,5-a]pyridine core coupled to a 1,3,5-trimethylpyrazole moiety via a methylene carboxamide linker . The compound belongs to the broader class of tetrazolo[1,5-a]pyridine-6-carboxamides, a scaffold that has been explored in kinase inhibitor programs [1] and G-protein-coupled receptor (GPCR) ligand discovery [2]. Unlike its tricyclic pyrazole-tetrazole congeners optimized for GPR109a agonism, this compound presents a distinct connectivity pattern—the tetrazole is fused to a pyridine rather than substituted directly on a pyrazole—resulting in different electronic distribution and hydrogen-bonding geometry that materially affects target recognition and selectivity [2][3].

Why In-Class Substitution of N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]tetrazolo[1,5-a]pyridine-6-carboxamide Carries Quantifiable Risk


Within the tetrazolo[1,5-a]pyridine-6-carboxamide family, even conservative substituent changes at the carboxamide nitrogen produce discrete shifts in lipophilicity, hydrogen-bonding capacity, and conformational flexibility that propagate into altered target engagement profiles . For example, replacing the 1,3,5-trimethylpyrazole with a 1-methylpyrazole reduces the computed AlogP by approximately 0.3–0.5 log units and removes two methyl groups that contribute to hydrophobic packing in shallow receptor pockets . Conversely, exchange for a bulkier benzimidazole or indole substituent increases molecular weight beyond 320 Da and introduces additional aromatic stacking interactions not present in the trimethylpyrazole series . These are not interchangeable compounds; the specific substitution pattern of the target compound—three methyl groups on the pyrazole and a tetrazolo[1,5-a]pyridine carboxamide—creates a unique pharmacophoric fingerprint that cannot be reproduced by any single commercially available analog [1].

Quantitative Differentiation of N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]tetrazolo[1,5-a]pyridine-6-carboxamide Against Structural Analogs


Computational Physicochemical Profile Differentiates from Closest Pyrazole-Substituted Analogs

The target compound exhibits an AlogP of 1.29 and a polar surface area (PSA) of 90.65 Ų, with 5 hydrogen-bond acceptors and 2 hydrogen-bond donors . Compared to the closest commercially cataloged analog, N-(1-methyl-1H-pyrazol-4-yl)tetrazolo[1,5-a]pyridine-6-carboxamide (PSA approximately 80–85 Ų, AlogP approximately 0.8–1.0, estimated from structural comparison), the trimethyl substitution on the pyrazole ring of the target compound increases lipophilicity by approximately 0.3–0.5 log units while adding approximately 5–10 Ų of PSA due to altered conformational preferences of the methylene linker . This places the target compound in a distinct property space that may favor passive membrane permeability while preserving aqueous solubility within the Rule-of-Five compliant range .

Lipophilicity Polar surface area Drug-likeness

Tetrazolo[1,5-a]pyridine Core Enables Kinase Hinge-Binding Distinct from Pyrazolo[1,5-a]pyridine Isosteres

The tetrazolo[1,5-a]pyridine core present in the target compound is a recognized hinge-binding motif in kinase drug discovery, with the tetrazole ring providing two additional nitrogen atoms for hydrogen-bonding interactions compared to the pyrazolo[1,5-a]pyridine scaffold [1]. In a related kinase inhibitor series exemplified by MRT00033659 (a pyrazolo-pyridine analog with a tetrazolo[1,5-a]pyridine carboxamide scaffold), the tetrazolo[1,5-a]pyridine core contributed to CK1δ inhibition with an IC₅₀ of 0.9 μM and CHK1 inhibition with an IC₅₀ of 0.23 μM [2]. The target compound differentiates from MRT00033659 through its 1,3,5-trimethylpyrazole substituent, which projects into the solvent-exposed region and may modulate kinase selectivity through altered interactions with the glycine-rich loop or the αC-helix [3]. While direct kinase profiling data for the target compound are not publicly available, the scaffold precedent establishes testable hypotheses for differential selectivity against the CK1/CHK1 kinase panel [2].

Kinase inhibition Hinge-binding motif Scaffold hopping

Trimethylpyrazole Substituent Provides Unique Steric and Electronic Modulation Relative to Des-Methyl and Dimethyl Analogs

The 1,3,5-trimethyl substitution on the pyrazole ring introduces three methyl groups that collectively increase steric bulk (molar refractivity increment of ~17 cm³/mol relative to unsubstituted pyrazole) and moderate the electron density of the pyrazole ring through inductive effects . In the GPR109a agonist series described by Boatman et al. (2010), progressive methylation of the pyrazole ring in tricyclic pyrazole-tetrazole analogs produced up to 10-fold shifts in EC₅₀ values at the GPR109a receptor, demonstrating that methyl count and position directly affect agonist potency [1]. The target compound's 1,3,5-trimethyl pattern is distinct from the 1,5-dimethyl and des-methyl pyrazole analogs available in commercial screening libraries; these simpler analogs lack the steric and electronic profile that the triply methylated pyrazole imposes on the carboxamide linker conformation and, consequently, on the presentation of the tetrazolo[1,5-a]pyridine core to biological targets .

Steric bulk Methyl scanning SAR

Rotatable Bond Count and Conformational Flexibility Distinguish Target from Conformationally Restricted Analogs

The target compound possesses 7 rotatable bonds, conferring moderate conformational flexibility that distinguishes it from both more rigid analogs (e.g., direct N-pyrazole-tetrazolo[1,5-a]pyridine carboxamides with 4–5 rotatable bonds) and more flexible analogs (e.g., those containing ethyl or propyl linkers with 8–9 rotatable bonds) . This intermediate flexibility represents a design parameter for modulating entropic penalties upon protein binding; compounds with 6–8 rotatable bonds often balance the trade-off between preorganization for binding and adaptability to diverse protein pockets [1]. The N-[(1-methyl-1H-pyrrol-2-yl)methyl]tetrazolo[1,5-a]pyridine-6-carboxamide analog, with a pyrrole instead of pyrazole, has a similar rotatable bond count but different hydrogen-bonding geometry due to the pyrrole NH orientation, which alters the directionality of the carboxamide NH relative to the aromatic ring plane .

Conformational flexibility Rotatable bonds Entropic penalty

High-Value Research and Procurement Scenarios for N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]tetrazolo[1,5-a]pyridine-6-carboxamide


Kinase Selectivity Panel Screening: Exploring Underexplored Hinge-Binding Chemotypes

The tetrazolo[1,5-a]pyridine core is a validated hinge-binding motif distinct from the more common pyrazolo[1,5-a]pyridine, imidazo[1,2-a]pyridine, and pyrrolo[2,3-d]pyrimidine scaffolds used in clinical kinase inhibitors. Screening this compound against a broad kinase panel (e.g., 100–400 kinases) can reveal novel selectivity fingerprints that differentiate it from the CK1/CHK1 profile observed for the related MRT00033659 analog (CK1δ IC₅₀ = 0.9 μM; CHK1 IC₅₀ = 0.23 μM) [1]. The trimethylpyrazole substituent provides steric bulk that may selectively disfavor binding to kinases with restricted solvent channels, such as certain tyrosine kinases, while permitting engagement of serine/threonine kinases with more open active sites [2].

GPCR Ligand Discovery: Probing the HCA2/GPR109a Receptor with a Topologically Distinct Agonist Chemotype

The tetrazolo[1,5-a]pyridine carboxamide scaffold differs fundamentally from the tricyclic pyrazole-tetrazole agonists (e.g., compound (+)17a; GPR109a pEC₅₀ = 7.35, EC₅₀ = 45 nM) described by Boatman et al. [2][3]. The target compound presents the tetrazole and the carboxamide in a fused bicyclic arrangement rather than a tricyclic framework, which may alter the binding mode within the orthosteric site of HCA2 and potentially reduce the vasodilatory flushing side effect associated with niacin and earlier GPR109a agonists [2]. Counter-screening against the related HCA3/GPR109b receptor (where compound (+)17a shows an EC₅₀ of 1300 nM) is recommended to establish selectivity early [4].

Scaffold-Hopping Lead Optimization: Methyl Scanning of the Pyrazole Solvent-Exposed Region

For programs that have identified a tetrazolo[1,5-a]pyridine-6-carboxamide hit but require modulation of physicochemical or ADME properties, this compound serves as the 'triple-methyl' reference point in a methyl-scanning SAR series . The AlogP of 1.29 and PSA of 90.65 Ų place it in favorable drug-like property space, and the 7 rotatable bonds indicate moderate flexibility . Comparing this compound with des-methyl, monomethyl, and dimethyl analogs allows systematic evaluation of how incremental methylation affects potency, solubility, metabolic stability, and permeability—each additional methyl group typically reduces aqueous solubility by 0.5–1 log unit while potentially enhancing target affinity through hydrophobic contacts [1].

Chemical Biology Probe Development: Tetrazolo[1,5-a]pyridine-Based Photoaffinity Labeling or PROTAC Design

The primary amine or carboxamide functionality accessible via the methylene linker in this compound provides a synthetic handle for further derivatization into chemical biology tools, including photoaffinity probes (diazirine or benzophenone conjugation), fluorescent tracers, or PROTAC (PROteolysis TArgeting Chimera) degrader molecules . Its moderate molecular weight (286.3 g/mol) and favorable AlogP (1.29) ensure that the final conjugate will remain within a tractable property range for cellular permeability, a critical consideration that distinguishes this compound from bulkier tetrazolo[1,5-a]pyridine derivatives bearing benzimidazole or indole substituents (MW >350 g/mol) .

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